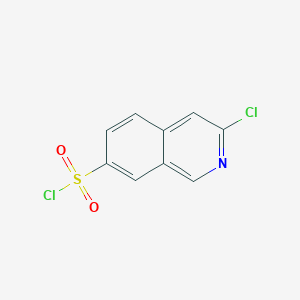

7-Isoquinolinesulfonyl chloride, 3-chloro-

Description

Significance of the Isoquinoline (B145761) Core in Organic Synthesis and Heterocyclic Chemistry

The isoquinoline motif, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.gov This bicyclic aromatic system is found in a wide range of naturally occurring alkaloids with potent biological activities, including morphine (analgesic), berberine (B55584) (antimicrobial), and papaverine (B1678415) (vasodilator). nih.gov The planar and aromatic nature of the isoquinoline core allows it to participate in π-stacking interactions with biological macromolecules, a key feature for molecular recognition and binding. nih.gov

In synthetic organic chemistry, the isoquinoline scaffold serves as a versatile template for the construction of diverse molecular architectures. Numerous classical and modern synthetic methodologies have been developed for the construction and functionalization of the isoquinoline ring system, highlighting its importance in the field. nih.gov

The Role of Sulfonyl Chloride Functionality as a Versatile Synthetic Handle

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful electrophile. Its primary utility in synthetic chemistry is its reaction with nucleophiles, most notably amines, to form stable sulfonamide linkages. orgsyn.org Sulfonamides are a critical class of compounds in medicinal chemistry, found in a wide array of drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants. orgsyn.org

Beyond sulfonamide formation, sulfonyl chlorides can be converted into other functional groups such as sulfonic acids, sulfonate esters, and sulfones, further expanding their synthetic utility. This versatility makes the sulfonyl chloride moiety a valuable "synthetic handle" for the elaboration of molecular structures.

Overview of Halogenation Strategies within the Isoquinoline Scaffold for Research Applications

The introduction of halogen atoms, particularly chlorine, onto the isoquinoline scaffold is a common strategy to modulate the electronic properties and metabolic stability of the molecule. nih.gov Halogenation can be achieved through various methods, including electrophilic aromatic substitution and Sandmeyer-type reactions. nih.govwikipedia.org The position of halogenation is directed by the existing substituents on the ring and the reaction conditions employed.

For instance, direct chlorination of isoquinoline often requires harsh conditions and can lead to a mixture of products. More controlled methods may involve the use of N-oxides to direct chlorination to specific positions or the use of organometallic intermediates. organic-chemistry.org The strategic placement of a chlorine atom can significantly influence the biological activity of isoquinoline-based compounds. nih.gov

Contextualizing 7-Isoquinolinesulfonyl chloride, 3-chloro- within the Broader Class of Isoquinolinesulfonyl Chlorides

The synthesis of a molecule like 7-Isoquinolinesulfonyl chloride, 3-chloro- would likely commence with a pre-functionalized isoquinoline. A plausible synthetic route could involve starting with 7-amino-3-chloroisoquinoline. innexscientific.com The amino group at the 7-position could be converted to a diazonium salt and subsequently transformed into a sulfonyl chloride group via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The chlorine atom at the 3-position would need to be installed prior to this step, potentially through methods developed for the chlorination of the isoquinoline ring.

The reactivity of 7-Isoquinolinesulfonyl chloride, 3-chloro- would be dictated by its constituent functional groups. The sulfonyl chloride at the 7-position would be susceptible to nucleophilic attack, enabling the synthesis of a variety of sulfonamide derivatives. The chlorine atom at the 3-position, being on the pyridine ring, could also potentially undergo nucleophilic aromatic substitution, although this would depend on the reaction conditions and the nature of the nucleophile.

Interactive Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 7-Amino-3-chloroisoquinoline | 1374651-87-2 | C₉H₇ClN₂ | A potential precursor for the synthesis of 7-substituted-3-chloroisoquinolines. innexscientific.com |

| 3-Chloroisoquinoline-5-sulfonyl chloride | 1145868-94-5 | C₉H₅Cl₂NO₂S | A structurally related compound with a sulfonyl chloride group on the benzene ring. bldpharm.com |

| 5-Isoquinolinesulfonyl chloride | Not specified | C₉H₆ClNO₂S | An important intermediate for fasudil (B1672074) hydrochloride. google.com |

| 7-Chloroisoquinoline | 34784-06-0 | C₉H₆ClN | A basic chlorinated isoquinoline structure. nih.gov |

Structure

3D Structure

Properties

CAS No. |

478647-02-8 |

|---|---|

Molecular Formula |

C9H5Cl2NO2S |

Molecular Weight |

262.11 g/mol |

IUPAC Name |

3-chloroisoquinoline-7-sulfonyl chloride |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-4-6-1-2-8(15(11,13)14)3-7(6)5-12-9/h1-5H |

InChI Key |

IOBCIDHYESEXKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloro Substituted Isoquinolinesulfonyl Chlorides

Strategies for Introducing Chloro-substituents on the Isoquinoline (B145761) Ring System

The introduction of chlorine atoms onto the isoquinoline core can be achieved through two main approaches: direct halogenation of the isoquinoline ring system or by utilizing isoquinoline precursors that already contain a halogen substituent.

Direct Halogenation Approaches

Direct chlorination of the isoquinoline ring is a straightforward method for introducing chloro-substituents. The regioselectivity of this reaction is influenced by the reaction conditions and the electronic nature of the isoquinoline ring. For instance, electrophilic chlorination can be employed to introduce chlorine at specific positions. While direct halogenation is a common strategy for many aromatic systems, its application to isoquinolines requires careful control to achieve the desired isomer. The synthesis of compounds like 3-chloro-5-isoquinolinesulfonyl chloride often involves multi-step sequences where chlorination of the isoquinoline ring may precede or follow other functional group manipulations. researchgate.net

Synthesis from Pre-halogenated Isoquinoline Precursors

An alternative and often more controlled strategy involves starting with an isoquinoline derivative that is already halogenated. This approach is particularly useful for synthesizing specific isomers that are difficult to obtain through direct halogenation.

A notable example is the synthesis of 5-isoquinolinesulfonyl chloride from 5-bromoisoquinoline (B27571). google.com In this multi-step process, the bromo-substituent serves as a precursor for the eventual introduction of the sulfonyl chloride group. The synthesis proceeds by first reacting 5-bromoisoquinoline with thiourea (B124793) to form an S-isoquinoline isothiourea salt. google.com This intermediate is then subjected to oxidative chlorosulfonylation to yield the final product. google.com This method highlights the utility of a pre-existing halogen as a handle for further functionalization.

Similarly, other halo-substituted pyridines and quinolines can be utilized as starting materials. researchgate.net The halogen atom can be converted into a methylthio group, which is then S-demethylated. The resulting thiolate can be oxidized to a disulfide, which is then oxidatively chlorinated to produce the corresponding sulfonyl chloride. researchgate.net

Pathways for Sulfonyl Chloride Formation

The formation of the sulfonyl chloride functional group on the chloro-substituted isoquinoline ring can be accomplished through several synthetic routes.

Chlorosulfonation of Isoquinoline Derivatives

Direct chlorosulfonation using chlorosulfonic acid is a widely used method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic substitution reaction can be applied to isoquinoline derivatives. For example, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov Similarly, isoquinoline itself can be sulfonated with fuming sulfuric acid, and the resulting sulfonic acid can then be converted to the sulfonyl chloride.

Conversion from Isoquinolinesulfonic Acids

A common and effective method for preparing isoquinolinesulfonyl chlorides is the conversion of the corresponding isoquinolinesulfonic acids. This is typically achieved by reacting the sulfonic acid with a chlorinating agent, such as thionyl chloride. chemicalbook.com For example, 5-isoquinolinesulfonic acid can be refluxed with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) to produce isoquinoline-5-sulfonyl chloride hydrochloride in high yield. chemicalbook.com

| Starting Material | Reagent | Product | Yield |

| 5-Isoquinolinesulfonic acid | Thionyl chloride, DMF | Isoquinoline-5-sulfonyl chloride hydrochloride | 85% |

Oxidative Chlorination Methods for Sulfonyl Chloride Synthesis

Oxidative chlorination provides a powerful route to sulfonyl chlorides from various sulfur-containing precursors at a lower oxidation state. This method is particularly advantageous when direct sulfonation is challenging or leads to undesirable isomers.

One such approach involves the oxidative chlorosulfonylation of S-alkylisothiourea salts. organic-chemistry.org As mentioned earlier, 5-bromoisoquinoline can be converted to S-isoquinoline isothiourea salt, which is then treated with an oxidizing agent in the presence of a chloride source to form 5-isoquinolinesulfonyl chloride. google.com Various oxidizing agents can be employed, including N-chlorosuccinimide (NCS), potassium permanganate (B83412) (KMnO4), and potassium chlorate (B79027) (KClO3). google.com The use of NCS in this reaction has been shown to provide a high yield of the desired product. google.com

| Oxidizing Agent | Yield of 5-Isoquinolinesulfonyl chloride |

| N-chlorosuccinimide (NCS) | 95.9% |

| Potassium chlorate (KClO3) | 82.5% |

| Potassium permanganate (KMnO4) | 38.1% |

Another oxidative chlorination strategy involves the conversion of disulfides. Halo-substituted pyridines and quinolines can be transformed into their corresponding disulfides, which are then subjected to oxidative chlorination to yield the sulfonyl chlorides. researchgate.net This method provides a versatile route to a range of substituted sulfonyl chlorides.

Sandmeyer-type Reactions for Arylsulfonyl Chlorides

The Sandmeyer-type reaction is a cornerstone for the synthesis of arylsulfonyl chlorides from aromatic amines. nih.govacs.org This method involves the diazotization of an aromatic amine to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst. nih.govacs.org

The classical procedure, first reported by Meerwein et al., involves generating diazonium ions from anilines in a highly acidic mixture (e.g., concentrated HCl and acetic acid) and adding this to a saturated solution of sulfur dioxide in acetic acid containing a copper(II) chloride (CuCl₂) catalyst. durham.ac.uk The CuCl₂ is believed to be reduced in situ to copper(I) chloride (CuCl), which initiates the catalytic cycle. durham.ac.uk The reaction proceeds through the formation of an aryl radical, which then reacts with sulfur dioxide to form a sulfonyl radical. nih.govacs.org The final step involves the reaction with a chlorine radical to yield the arylsulfonyl chloride. nih.govacs.org

Modern variations of this reaction often use more stable and manageable sources of sulfur dioxide. For instance, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is employed as a stable SO₂ surrogate, which makes the procedure safer and more scalable. organic-chemistry.orgacs.org This approach allows for the synthesis from feedstock anilines in the presence of HCl and a copper catalyst without the need to preform or isolate the often-energetic diazonium salts. organic-chemistry.orgacs.org The use of aqueous acidic conditions has been shown to have considerable advantages over procedures in acetic acid, as the low solubility of the sulfonyl chloride product in water can lead to its direct precipitation in high yield and purity. researchgate.net

This methodology is broadly applicable to a range of electron-deficient and electron-neutral aryl substrates. researchgate.net However, the presence of water can also be unfavorable, potentially leading to the hydrolysis of the sulfonyl chloride product back to the sulfonic acid. nih.govacs.org

Synthesis from Aminoisoquinolines via Diazotization and Sulfuryl Chloridization

Applying the principles of the Sandmeyer reaction to aminoisoquinolines provides a direct route to isoquinolinesulfonyl chlorides. This process begins with the diazotization of an aminoisoquinoline. For example, 6-aminoisoquinoline (B57696) can be dissolved in concentrated hydrochloric acid at 0°C, followed by the slow addition of sodium nitrite (B80452) to generate the corresponding diazonium salt in situ. google.com

The resulting diazonium compound is typically used immediately without isolation. google.com It is then reacted with a source of sulfur dioxide and chlorine. A common method involves adding the diazonium salt solution to a mixture of thionyl chloride, acetic acid, and water, in the presence of a copper chloride catalyst. google.com This reaction is generally conducted at low temperatures (0°C to room temperature) for 1 to 5 hours to afford the desired isoquinolinesulfonyl chloride. google.com This approach effectively converts the amino group into a sulfonyl chloride group at the same position on the isoquinoline ring.

Multi-step Synthetic Routes to Specific Isomers and Analogues

The synthesis of specific isomers often requires multi-step sequences to ensure correct regiochemistry and to introduce the desired functionalities in a controlled manner.

Synthesis of 3-Chloro-5-isoquinolinesulfonyl Chloride as a Key Intermediate

While direct synthesis of 3-chloro-7-isoquinolinesulfonyl chloride is the primary focus, understanding the synthesis of related isomers like 5-isoquinolinesulfonyl chloride provides insight into the general strategies used. 5-Isoquinolinesulfonyl chloride is a key intermediate in the synthesis of Fasudil (B1672074) hydrochloride, an RHO kinase inhibitor. google.com

A common synthetic route starts from 5-bromoisoquinoline. This raw material undergoes an alkylation reaction with thiourea to produce S-isoquinoline isothiourea salt. google.com This salt is then dissolved in dilute hydrochloric acid and subjected to an oxidative chlorosulfonylation reaction using an oxidant to yield the final 5-isoquinolinesulfonyl chloride. google.com This two-step process avoids the use of harsh reagents like fuming sulfuric acid and thionyl chloride, which are characteristic of older methods. google.com

The table below summarizes the results of various oxidants used in the oxidative chlorosulfonylation step for the synthesis of 5-isoquinolinesulfonyl chloride from S-isoquinoline isothiourea salt. google.com

| Oxidant | Molar Ratio (Oxidant:Salt) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| H₂O₂ | 1:1 | 10 | 1 | 20.3 | 99.0 |

| KMnO₄ | 4:1 | 25 | 5 | 38.1 | 99.1 |

| KClO₃ | 3:1 | 15 | 2 | 82.5 | 99.2 |

| NCS | 2:1 | 20 | 3 | 83.2 | 99.0 |

| NCS | 3:1 | 15 | 2 | 95.9 | 99.5 |

Table 1: Comparison of Different Oxidants in the Synthesis of 5-Isoquinolinesulfonyl Chloride. google.com

Preparative Routes involving Ethylenediamine (B42938) and Isoquinoline Sulfonyl Chloride

Isoquinoline sulfonyl chlorides are reactive intermediates that can be derivatized further. Their reaction with amines is a common transformation. Ethylenediamine, being a diamine, can react with sulfonyl chlorides. Due to its basic nature, ethylenediamine can form salts with acids. reddit.com When reacting with a sulfonyl chloride, the amino groups of ethylenediamine would act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. This would lead to the formation of a sulfonamide linkage, displacing the chloride. Depending on the stoichiometry, the reaction could lead to mono- or di-substituted sulfonamides of ethylenediamine. This type of reaction is fundamental in building more complex molecules from the isoquinolinesulfonyl chloride scaffold.

Optimization of Reaction Conditions for Yield and Purity in Academic Settings

Optimizing reaction conditions is crucial for maximizing product yield and purity while ensuring the process is efficient and scalable. This often involves systematically varying parameters such as temperature, solvent, base, and reagent stoichiometry. nih.gov

For the synthesis of 5-isoquinolinesulfonyl chloride, an orthogonal experimental design was used to determine the optimal conditions. google.com The factors investigated included the choice of oxidant, the amount of water, the molar ratio of the S-isoquinoline isothiourea salt to the oxidant, and the reaction temperature. google.com This systematic approach identified N-Chlorosuccinimide (NCS) as the optimal oxidant at a molar ratio of 3:1, with a reaction temperature of 15°C and a reaction time of 2 hours, achieving a yield of 95.9% and a purity of 99.5%. google.com

In other synthetic contexts, such as the preparation of sulfonylated compounds, screening of solvents and bases is common. For example, solvents like dichloromethane (B109758) (DCM) and bases like pyridine (B92270) are often evaluated. nih.gov The reaction temperature is another critical parameter; many reactions involving sulfonyl chlorides are initiated at low temperatures (e.g., 0°C or -20°C) to control exothermic events and improve selectivity, before being allowed to proceed at room temperature or higher. nih.govnih.gov Calorimetry studies can be used to assess the heat released during reactions, which is vital for ensuring safety, especially during scale-up, as these reactions can be highly exothermic. nih.gov

The table below shows an example of a screening process for various reaction parameters in a sulfonylation reaction. nih.gov

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | DCM | Pyridine | 0 to rt | 85 |

| 2 | THF | Pyridine | 0 to rt | 72 |

| 3 | Acetonitrile | Pyridine | 0 to rt | 65 |

| 4 | DCM | Triethylamine | 0 to rt | 80 |

| 5 | DCM | DBU | 0 to rt | 75 |

| 6 | DCM | Pyridine | rt | 92 |

Table 2: Example of Screening Reaction Conditions for Optimization. nih.gov

Preparation and Characterization of Acid Addition Salts of Isoquinolinesulfonyl Chlorides

The basic nitrogen atom in the isoquinoline ring allows for the formation of acid addition salts. google.comgoogle.com Preparing these salts can be an effective method for purification and can improve the stability and handling characteristics of the compound. tdcommons.org The sulfonyl chloride functional group is sensitive to hydrolysis, and converting the parent compound into a salt can sometimes mitigate degradation. acs.org

The preparation typically involves dissolving the crude isoquinolinesulfonyl chloride in a suitable solvent and adding a specific acid. For instance, after synthesizing isoquinoline-6-sulfonyl chloride, the addition of acids like hydrochloric acid, sulfuric acid, phosphoric acid, or hydrobromic acid can precipitate the corresponding salt. google.com

For example, isoquinoline-6-sulfonyl chloride hydrobromide was obtained in 84% yield, the sulfate (B86663) salt in 72% yield, and the phosphate (B84403) salt in 67% yield. google.com Characterization of these salts is crucial to confirm their structure and purity. The primary method used is ¹H NMR spectroscopy, which can confirm the formation of the salt and the integrity of the molecule. google.com In some cases, Powder X-ray Diffraction (PXRD) is used to characterize the crystalline structure of the salt form. tdcommons.org The formation of a stable, crystalline salt can be highly advantageous for the long-term storage and formulation of pharmaceutical intermediates. tdcommons.org

Chemical Reactivity and Transformation Studies of Chloro Substituted Isoquinolinesulfonyl Chlorides

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, primarily serving as an electrophilic site for nucleophilic attack. Its reactivity is central to the formation of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal and materials chemistry. magtech.com.cnsigmaaldrich.com

Nucleophilic Substitution Reactions for Sulfonamide Formation

The reaction of sulfonyl chlorides with amines is a cornerstone method for the synthesis of sulfonamides. organic-chemistry.org This transformation is widely employed due to its efficiency and the broad availability of amine starting materials. sigmaaldrich.com

7-Isoquinolinesulfonyl chloride, 3-chloro- readily undergoes nucleophilic substitution with primary and secondary amines to yield the corresponding sulfonamides. sigmaaldrich.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, which is a good leaving group. Typically, a base is added to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com

The general reaction can be represented as:

R¹R²NH + 3-Cl-Isoquinoline-7-SO₂Cl → 3-Cl-Isoquinoline-7-SO₂NR¹R² + HCl

This reaction is versatile, accommodating a wide array of primary (R¹=H, R²=alkyl/aryl) and secondary (R¹, R²=alkyl/aryl) amines. The specific amine used can be tailored to introduce desired functionalities into the final molecule. While reactions with tertiary amines are possible, they can lead to a mixture of products and are generally less controlled. youtube.com

| Amine Reactant | Product Class | Potential Significance |

|---|---|---|

| Cyclopropylamine | N-Cyclopropyl-3-chloro-7-isoquinolinesulfonamide | Introduction of a strained ring system, often found in bioactive molecules. sigmaaldrich.com |

| Morpholine | 4-((3-chloro-7-isoquinolinyl)sulfonyl)morpholine | Incorporation of a common heterocyclic motif in medicinal chemistry. princeton.edu |

| Aniline | N-Phenyl-3-chloro-7-isoquinolinesulfonamide | Formation of an N-aryl sulfonamide, a core structure in various pharmaceuticals. |

| Benzylamine | N-Benzyl-3-chloro-7-isoquinolinesulfonamide | Attachment of a flexible benzyl (B1604629) group. |

The formation of sulfonamides from sulfonyl chlorides is generally understood to proceed through a nucleophilic acyl substitution-like pathway at the sulfur atom. The mechanism is typically considered to be bimolecular (Sₙ2-type). researchgate.net The reaction is initiated by the attack of the nucleophilic amine on the sulfur center. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. The subsequent collapse of this intermediate results in the cleavage of the sulfur-chlorine bond and the formation of the new sulfur-nitrogen bond.

Kinetic studies on the reactions of various aromatic sulfonyl chlorides support a mechanism where the S-Cl bond is broken in the rate-determining step. The structure of the transition state can be influenced by the nature of the nucleophile, the substituents on the aromatic ring, and the leaving group. researchgate.net For highly reactive systems, the mechanism can shift towards a more associative character, with a tighter transition state.

Reactions with Alcohols and Phenols for Sulfonate Ester Formation

Analogous to sulfonamide formation, 7-Isoquinolinesulfonyl chloride, 3-chloro- can react with alcohols and phenols to produce sulfonate esters. youtube.com This reaction is a common method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.orgyoutube.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves two purposes: it acts as a catalyst and neutralizes the HCl generated during the reaction. youtube.comyoutube.com The mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the sulfonyl chloride's sulfur atom. youtube.com A key feature of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the process. youtube.comyoutube.com

Phenols are generally less reactive than aliphatic alcohols in this transformation due to the reduced nucleophilicity of the phenolic hydroxyl group. libretexts.orglibretexts.org

Hydrolytic Stability and Controlled Hydrolysis Pathways

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. The hydrolytic stability of 7-Isoquinolinesulfonyl chloride, 3-chloro- is an important consideration for its storage and handling. The reaction involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to the displacement of the chloride ion and formation of 3-chloro-7-isoquinolinesulfonic acid.

Kinetic studies on the hydrolysis of various aromatic sulfonyl chlorides have shown that the reaction rate is significantly influenced by the solvent, temperature, and the nature of the substituents on the aromatic ring. osti.govbeilstein-journals.org For instance, studies in aqueous sulfuric acid have demonstrated that the reaction follows first-order kinetics. osti.gov The mechanism of hydrolysis for aromatic sulfonyl chlorides can vary. Depending on the substituents and reaction conditions, the pathway can range from a bimolecular nucleophilic substitution (Sₙ2), involving direct attack by water, to a dissociative, unimolecular (Sₙ1-like) mechanism that proceeds through a sulfonyl cation intermediate. researchgate.netbeilstein-journals.orgbeilstein-journals.org For many substituted benzenesulfonyl chlorides, both electron-donating and electron-withdrawing substituents can affect the rate of hydrolysis. beilstein-journals.orgbeilstein-journals.org

| Compound | Conditions | Observation | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | Hydrolysis in 70% dioxane/30% water | Serves as a baseline for substituent effect studies. | beilstein-journals.org |

| p-Nitrobenzenesulfonyl chloride | Solvolysis | Electron-withdrawing group increases the rate ratio in different solvents, suggesting a bimolecular pathway. | beilstein-journals.org |

| p-Methoxybenzenesulfonyl chloride | Solvolysis | Electron-donating group reduces the rate ratio, suggesting a shift in mechanism. | beilstein-journals.org |

| Terephthaloyl chloride | Aqueous buffer, 0°C | Rapid hydrolysis with a half-life of 1.2 to 2.2 minutes. | nih.govresearchgate.net |

Reactivity of the Chloro-substituent on the Isoquinoline (B145761) Ring

The reactivity of the chloro-substituent at the 3-position of the isoquinoline ring towards nucleophilic aromatic substitution (SₙAr) is distinct from that of the sulfonyl chloride moiety. The susceptibility of a halogen on an isoquinoline ring to displacement by a nucleophile is highly dependent on its position. iust.ac.ir

Halogens at the 1- and 3-positions (the pyridine-like part of the ring system) are activated towards nucleophilic attack compared to halogens on the benzene-like ring. Specifically, 3-haloisoquinolines are described as having intermediate reactivity towards nucleophiles. iust.ac.ir The presence of the strongly electron-withdrawing sulfonyl chloride group at the 7-position is expected to further influence the electronic properties of the isoquinoline ring system. Although it is not directly conjugated with the 3-position, its inductive effect could modulate the reactivity of the C-Cl bond.

Reactions of related 3-chloroquinolines with nucleophiles like cyanide have been shown to result in the substitution of the chlorine atom, though steric hindrance can play a significant role in the reaction's success. researchgate.net In some cases, particularly with strong bases like sodium amide, reactions at the 3-position of isoquinolines can proceed through complex mechanisms such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. iust.ac.ir Therefore, the 3-chloro group in 7-Isoquinolinesulfonyl chloride, 3-chloro- represents a second potential site for chemical modification, allowing for the sequential introduction of different functional groups into the molecule.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Isoquinoline

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for replacing aryl halides with a variety of nucleophiles. chemistrysteps.com For a reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the case of 3-chloro-7-isoquinolinesulfonyl chloride, the chlorine at the C-3 position is activated for SNAr. This activation is due to the combined electron-withdrawing effects of the nitrogen atom within the isoquinoline ring system and the potent sulfonyl chloride group at the C-7 position.

The generally accepted mechanism involves a two-step process. libretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily broken. The negative charge of this intermediate is delocalized across the ring and is stabilized by the electron-withdrawing substituents. youtube.com In the second step, the leaving group (chloride ion) is expelled, which restores the aromaticity of the ring and yields the final substituted product. chemistrysteps.com While a variety of strong nucleophiles can be employed, the reactivity at the C-3 position is often outcompeted by the more labile sulfonyl chloride group, necessitating careful selection of reaction conditions or the use of metal-catalyzed alternatives for C-Cl functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. unistra.fr The Buchwald-Hartwig amination, specifically, is a highly effective method for constructing carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has largely superseded traditional methods, which often require harsh conditions and have limited substrate scope. wikipedia.org

The development of sophisticated catalyst systems, typically involving a palladium precursor and a specialized phosphine (B1218219) ligand, has enabled the amination of even relatively unreactive aryl chlorides. wiley.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org

The utility of the Buchwald-Hartwig amination has been demonstrated in the synthesis of 3-aminoisoquinoline sulfonamides from a chloro-substituted isoquinolinesulfonyl chloride precursor. thieme-connect.com In a study on the closely related isomer, 3-chloro-5-isoquinolinesulfonyl chloride, researchers successfully introduced a wide range of amino groups at the C-3 position. thieme-connect.com This was achieved by first reacting the sulfonyl chloride moiety with a primary or secondary amine to form a stable sulfonamide, followed by a palladium-catalyzed amination of the C-3 chlorine. thieme-connect.com

The reaction conditions were optimized to accommodate various amine coupling partners, including arylamines, alkylamines, and an ammonia (B1221849) equivalent to install an unsubstituted amino group. thieme-connect.com The use of specific palladium catalysts and ligands was crucial for achieving high yields. For instance, the coupling of anilines was effectively catalyzed by a system of Pd₂(dba)₃ and the biarylphosphine ligand XPhos, while the introduction of alkylamines and an unsubstituted amino group (from benzophenone (B1666685) imine as an ammonia surrogate) was best accomplished using a catalyst system composed of Pd(OAc)₂ and the ferrocenyl-based ligand Josiphos. thieme-connect.com

Table 1: Buchwald-Hartwig Amination at the C-3 Position of an Isoquinoline-5-sulfonamide Scaffold thieme-connect.com

| Amine Coupling Partner (R-NH₂) | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 75 |

| 4-Fluoroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 78 |

| Cyclopropylamine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 85 |

| n-Butylamine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 72 |

| Benzophenone imine (NH₃ equivalent) | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 68 |

Other Metal-Catalyzed Functionalization Strategies

Beyond C-N bond formation, the reactive sites on 3-chloro-7-isoquinolinesulfonyl chloride are amenable to other metal-catalyzed transformations. The C-3 chloro substituent can participate in a variety of palladium-catalyzed cross-coupling reactions to form C-C bonds. For example, the Suzuki-Miyaura coupling, which utilizes boronic acids or esters, is a powerful method for introducing aryl or vinyl groups at this position. rsc.org Similarly, the Stille coupling employs organotin reagents to achieve similar transformations. unistra.fr

The sulfonyl chloride group at C-7 also presents opportunities for metal-catalyzed functionalization. It has been shown that aryl sulfonyl chlorides can undergo desulfitative cross-coupling reactions. researchgate.netlookchem.com For example, a palladium-catalyzed Stille coupling can be performed where the sulfonyl chloride group is displaced by an organostannane, resulting in the formation of a C-C bond with the expulsion of sulfur dioxide. researchgate.net Another example is the Mizoroki-Heck reaction, where sulfonyl chlorides can couple with alkenes. lookchem.com These reactions highlight the potential to functionalize the C-7 position beyond simple sulfonamide formation.

Selective Transformations of Multiple Reactive Sites within the Molecule

A key synthetic challenge and opportunity presented by 3-chloro-7-isoquinolinesulfonyl chloride is the selective functionalization of its two distinct electrophilic centers. The significant difference in reactivity between the sulfonyl chloride group and the aryl chloride allows for a high degree of selective, sequential modification.

The sulfonyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, such as primary and secondary amines, under mild conditions to form stable sulfonamides. cymitquimica.com This reaction typically proceeds much faster and under less demanding conditions than the substitution of the C-3 chlorine.

This reactivity difference enables a clear, two-step synthetic strategy. thieme-connect.com

Step 1: Sulfonamide Formation. The molecule is first treated with a desired amine (R¹R²NH) to selectively transform the sulfonyl chloride at C-7 into the corresponding sulfonamide. This step is generally high-yielding and occurs without affecting the C-3 chloro group.

Step 2: C-3 Functionalization. The resulting 3-chloro-7-(sulfonamido)isoquinoline intermediate can then be subjected to a second, distinct transformation at the C-3 position. As detailed previously, this can include palladium-catalyzed reactions like the Buchwald-Hartwig amination to introduce a second, different amino group (R³NH₂) or a Suzuki coupling to install a carbon-based substituent.

This sequential approach allows for the controlled and independent introduction of two different points of diversity into the isoquinoline scaffold, making 3-chloro-7-isoquinolinesulfonyl chloride a valuable building block for creating libraries of complex, disubstituted isoquinoline derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Isoquinolinesulfonyl chloride, 3-chloro- |

| 3-chloro-5-isoquinolinesulfonyl chloride |

| 1-chloro-2,4-dinitrobenzene |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| (R)-1-[(Sp)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos) |

| Aniline |

| 4-Fluoroaniline |

| Cyclopropylamine |

| n-Butylamine |

| Benzophenone imine |

| Sodium tert-butoxide (NaOtBu) |

Synthetic Utility and Applications in Complex Organic Molecule Synthesis

Chloro-substituted Isoquinolinesulfonyl Chlorides as Versatile Synthetic Intermediates

Chloro-substituted isoquinolinesulfonyl chlorides are highly valued as versatile intermediates in organic synthesis. The chlorine atom and the sulfonyl chloride group on the isoquinoline (B145761) ring system offer two distinct points for chemical reactions, enabling the sequential or simultaneous introduction of various functional groups. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides, a common structural motif in biologically active compounds.

The presence of chlorine atoms on the isoquinoline ring provides an additional handle for synthetic manipulation. ucc.ienih.gov These atoms can be substituted through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines, alcohols, and other nucleophiles. nih.gov This versatility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of 3-aminoisoquinoline-5-sulfonamides can be achieved through a two-step sequential reaction of 3-chloro-5-isoquinolinesulfonyl chloride with different amines. rsc.org This highlights the utility of the chloro-substituent as a reactive site for building molecular diversity. The strategic placement of the chloro group influences the electronic properties of the isoquinoline ring, which can in turn affect the reactivity of the sulfonyl chloride group and the biological activity of the final product.

Precursors for the Synthesis of Novel Isoquinolinesulfonamide (B3044496) Derivatives for Research

The primary application of 7-Isoquinolinesulfonyl chloride, 3-chloro- is as a precursor for synthesizing a wide array of novel isoquinolinesulfonamide derivatives. ucc.iersc.org The reaction of the sulfonyl chloride group with a diverse range of amines is a straightforward and high-yielding method to produce a library of sulfonamides. These derivatives are of significant interest in pharmaceutical research due to their prevalence in compounds targeting various enzymes and receptors.

The general synthetic route involves the reaction of the isoquinolinesulfonyl chloride with a selected amine in the presence of a base to neutralize the hydrochloric acid byproduct. This modular approach allows chemists to systematically vary the substituent attached to the sulfonamide nitrogen, thereby fine-tuning the steric, electronic, and pharmacokinetic properties of the resulting molecules. This strategy has been instrumental in the discovery of lead compounds for various therapeutic targets. researchgate.net

Applications in the Synthesis of Scaffolds Relevant to Enzyme Inhibition Research (excluding clinical human trial data)

The isoquinolinesulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding site of many protein kinases. Consequently, 7-Isoquinolinesulfonyl chloride, 3-chloro- is a valuable starting material for developing inhibitors for various enzyme families for research purposes.

The isoquinolinesulfonamide core is central to the structure of several known inhibitors of Rho-associated protein kinase (ROCK). nih.govresearchgate.net Fasudil (B1672074), a well-known ROCK inhibitor, features an isoquinoline-5-sulfonyl group. researchgate.net Researchers utilize chloro-substituted isoquinolinesulfonyl chlorides to synthesize analogues of Fasudil and other novel ROCK inhibitors. By reacting the sulfonyl chloride with various amine-containing fragments, such as substituted piperazines or diazepanes, novel derivatives are created and evaluated for their ability to inhibit ROCK. nih.govnih.gov This derivatization approach aims to improve potency, selectivity, and pharmacokinetic properties compared to existing inhibitors. The position of substituents on the isoquinoline ring can significantly influence the inhibitory activity and selectivity of the compounds. researchgate.netnih.gov

Table 1: Examples of Isoquinolinesulfonyl-based Scaffolds in Kinase Inhibitor Research This table is for illustrative purposes and lists scaffolds related to the core structure.

| Scaffold Base | Target Kinase Family | Example Compound Class |

| Isoquinolinesulfonamide | Rho-associated protein kinase (ROCK) | Fasudil Analogues |

| Isoquinolinesulfonamide | Protein Kinase A (PKA) | H-Series Inhibitors (e.g., H-7) |

The P2X7 receptor, an ATP-gated ion channel, is a target for research in inflammation and neurodegenerative processes. probechem.com Novel antagonists of this receptor have been developed using L-tyrosine as a scaffold. In these synthetic campaigns, isoquinolinesulfonyl chlorides are used to derivatize the hydroxyl group of the tyrosine side chain, forming a sulfonate ester. probechem.com One of the early, non-selective P2X7 antagonists is the isoquinoline derivative KN-62. The synthesis of potent and selective antagonists often involves a multi-step process where different acyl and sulfonyl groups are attached to an L-tyrosine core. The use of substituted isoquinolinesulfonyl chlorides allows for the exploration of how different substitution patterns on the isoquinoline ring affect antagonist potency at the P2X7 receptor. probechem.com

Protein Kinase A (PKA) is a key enzyme in cellular signaling pathways, and its inhibitors are crucial tools for studying these processes. A well-known class of PKA inhibitors is the "H-series," which includes compounds like H-7 [1-(5-Isoquinolinesulfonyl)-2-methylpiperazine]. These molecules are isoquinolinesulfonamide derivatives that act as ATP-competitive inhibitors. Starting from a chloro-substituted isoquinolinesulfonyl chloride, researchers can synthesize a variety of H-7 analogues by reacting it with different substituted piperazines and other amines. These analogues are used in biochemical and cellular assays to probe the structure and function of PKA and to understand the molecular basis of its inhibition.

Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and antimicrobial drug discovery. Research into new IMPDH inhibitors has identified the isoquinolinesulfonyl scaffold as a promising starting point. Specifically, 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis IMPDH. In these studies, the isoquinolinesulfonyl chloride is reacted with a piperazine (B1678402) core, which is further modified to explore structure-activity relationships. The development of these analogues involves synthesizing derivatives with variations in the isoquinoline, piperazine, and other appended moieties to optimize inhibitory activity against the target enzyme.

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis for Target Exploration

The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov The application of diversity-oriented synthesis (DOS) to this framework allows for the systematic exploration of chemical space to identify novel therapeutic agents. rsc.orgscispace.com 7-Isoquinolinesulfonyl chloride, 3-chloro- is a valuable reagent in this context, facilitating the creation of diverse libraries of compounds through the modification of its key functional groups.

Furthermore, the chloro-substituent at the 3-position offers an additional site for diversification. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of another layer of complexity and diversity. A sequential reaction strategy can be envisioned where the sulfonyl chloride is first reacted with a set of amines, followed by the displacement of the 3-chloro group with a different set of nucleophiles, such as thiols or anilines. This approach leads to the generation of a matrix library where two points of diversity are systematically varied, significantly expanding the number of unique compounds synthesized from a single starting material.

The data below illustrates a hypothetical reaction scheme for the generation of a chemical library from 7-Isoquinolinesulfonyl chloride, 3-chloro-.

| Reagent 1 (Amine) | Reagent 2 (Nucleophile) | Resulting Compound Structure |

| Methylamine | Sodium methoxide | 3-methoxy-N-methylisoquinoline-7-sulfonamide |

| Ethylamine | Ethanethiol | N-ethyl-3-(ethylthio)isoquinoline-7-sulfonamide |

| Aniline | Phenol (B47542) | N-phenyl-3-phenoxyisoquinoline-7-sulfonamide |

This strategic diversification is crucial for exploring the structure-activity relationships (SAR) of new compound classes. By screening these libraries against various biological targets, researchers can identify initial "hit" compounds and gain valuable insights into the structural features required for desired biological activity. rsc.org The synthesis of diverse libraries of isoquinoline derivatives, including those with sulfonyl and thiophenyl substitutions, has been shown to yield compounds with potential anticancer activity. nih.gov

Development of Practical and Cost-Effective Synthetic Routes to Advanced Intermediates

The development of practical and cost-effective synthetic routes is a critical aspect of pharmaceutical development, ensuring that promising drug candidates can be produced on a large scale. 7-Isoquinolinesulfonyl chloride, 3-chloro-, as an advanced intermediate, plays a role in the efficient synthesis of complex target molecules.

The synthesis of isoquinoline sulfonyl chlorides can be approached through various methods. While specific routes to 7-Isoquinolinesulfonyl chloride, 3-chloro- are not extensively detailed in readily available literature, general methodologies for the synthesis of related compounds can provide insights. For instance, a common approach to isoquinoline sulfonyl chlorides involves the chlorosulfonation of the parent isoquinoline. However, this can often lead to mixtures of isomers, requiring costly and time-consuming purification steps.

More practical and regioselective methods are therefore highly desirable. One such approach could involve a multi-step sequence starting from a pre-functionalized isoquinoline derivative. For example, a synthetic strategy could begin with a 3-chloro-7-aminoisoquinoline. Diazotization of the amino group followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst would yield the desired 7-isoquinolinesulfonyl chloride, 3-chloro-. This method offers better control over the regiochemistry, potentially leading to a more cost-effective process by minimizing side products and simplifying purification.

The utility of 7-Isoquinolinesulfonyl chloride, 3-chloro- as an advanced intermediate is exemplified by its potential use in the synthesis of targeted kinase inhibitors and other pharmacologically active agents. The sulfonyl group can act as a key pharmacophore, participating in hydrogen bonding interactions within the active site of a target protein. The ability to efficiently synthesize this intermediate is therefore crucial for the timely and economical development of new therapeutics. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from commercially available 4,7-dichloroquinoline (B193633) highlights the importance of accessible and functionalized chloro-substituted heterocyclic intermediates in streamlining the synthesis of bioactive molecules. mdpi.comresearchgate.net

The following table outlines a comparison of potential synthetic strategies for isoquinoline sulfonyl chlorides, highlighting aspects relevant to practicality and cost-effectiveness.

| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Chlorosulfonation | Isoquinoline | Reaction with chlorosulfonic acid | Fewer steps | Poor regioselectivity, harsh reagents, difficult purification |

| Sandmeyer Reaction | 7-Aminoisoquinoline | Diazotization, reaction with SO₂/CuCl | High regioselectivity, milder conditions | Multi-step, potential for diazonium salt instability |

| From Bromo-isoquinoline | 7-Bromoisoquinoline | Reaction with thiourea (B124793), oxidative chlorosulfonylation | Potentially cost-effective starting materials | Multi-step, requires specific bromo-isomer |

Ultimately, the choice of synthetic route will depend on a variety of factors, including the cost and availability of starting materials, the desired scale of production, and the environmental impact of the process. The continuous development of more efficient and sustainable methods for the synthesis of advanced intermediates like 7-Isoquinolinesulfonyl chloride, 3-chloro- is a key focus of modern organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of Chloro Substituted Isoquinolinesulfonyl Chlorides and Their Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a definitive structural assignment of 7-Isoquinolinesulfonyl chloride, 3-chloro-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required.

¹H NMR Spectroscopy: The proton NMR spectrum of the isoquinoline (B145761) core is expected to display a set of distinct signals in the aromatic region. The protons on the isoquinoline ring system will exhibit chemical shifts influenced by the electron-withdrawing effects of the sulfonyl chloride group at the 7-position and the chloro group at the 3-position. Protons ortho and para to these substituents will be deshielded and shifted downfield. The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) would be critical in assigning the specific positions of the protons on the bicyclic ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring are influenced by the attached functional groups. The carbon atom bearing the sulfonyl chloride group (C-7) and the carbon atom with the chloro substituent (C-3) would exhibit characteristic downfield shifts due to the electronegativity of the attached groups. Quaternary carbons, those without attached protons, would typically show weaker signals.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the isoquinoline ring. The chemical shift of the nitrogen would be sensitive to the substitution pattern on the ring.

A hypothetical data table for the NMR characterization is presented below, illustrating the type of data that would be obtained from such analyses.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| H-1 | d | C-1 | Aromatic CH |

| H-4 | s | C-3 | C-Cl |

| H-5 | d | C-4 | Aromatic CH |

| H-6 | dd | C-4a | Quaternary |

| H-8 | d | C-5 | Aromatic CH |

| C-6 | Aromatic CH | ||

| C-7 | C-SO₂Cl | ||

| C-8 | Aromatic CH | ||

| C-8a | Quaternary |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 7-Isoquinolinesulfonyl chloride, 3-chloro- would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-stacking)

The crystal packing arrangement reveals how individual molecules are organized in the crystal lattice. In the absence of strong hydrogen bond donors, the crystal packing of 7-Isoquinolinesulfonyl chloride, 3-chloro- would likely be governed by weaker intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially π-stacking interactions between the aromatic isoquinoline rings of adjacent molecules. The chloro and sulfonyl chloride substituents would introduce significant dipoles, influencing the molecular arrangement.

Conformational Analysis in the Solid State

While the isoquinoline ring system is largely planar, the orientation of the sulfonyl chloride group relative to the ring can be determined from the crystal structure. The torsional angles involving the C-S bond would define the conformation of this functional group, which can have implications for its reactivity and intermolecular interactions.

A representative table of crystallographic data that would be obtained is shown below.

| Crystallographic Data | |

| Parameter | Value |

| Crystal system | Hypothetical Data |

| Space group | Hypothetical Data |

| a (Å) | Hypothetical Data |

| b (Å) | Hypothetical Data |

| c (Å) | Hypothetical Data |

| α (°) | Hypothetical Data |

| β (°) | Hypothetical Data |

| γ (°) | Hypothetical Data |

| Volume (ų) | Hypothetical Data |

| Z | Hypothetical Data |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For 7-Isoquinolinesulfonyl chloride, 3-chloro-, HRMS would confirm the molecular formula C₉H₅Cl₂NO₂S.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (SO₂Cl), chlorine radicals (Cl•), and cleavage of the isoquinoline ring. Analysis of the fragment ions helps to piece together the structure of the parent molecule.

| HRMS Fragmentation Data | |

| m/z (calculated) | Possible Fragment |

| Hypothetical Data | [M]⁺ |

| Hypothetical Data | [M - Cl]⁺ |

| Hypothetical Data | [M - SO₂]⁺ |

| Hypothetical Data | [M - SO₂Cl]⁺ |

| Hypothetical Data | [C₉H₅ClN]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. For 7-Isoquinolinesulfonyl chloride, 3-chloro-, the vibrational spectra would be dominated by characteristic bands for the sulfonyl chloride and the substituted isoquinoline ring.

Key expected vibrational frequencies include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically in the regions of 1370-1410 cm⁻¹ and 1170-1204 cm⁻¹, respectively.

S-Cl stretching: A characteristic stretching vibration for the sulfur-chlorine bond.

C=C and C=N stretching: Vibrations associated with the aromatic isoquinoline ring.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-Cl stretching: A stretching vibration for the carbon-chlorine bond on the isoquinoline ring.

| Vibrational Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| Hypothetical Data | Aromatic C-H stretch |

| Hypothetical Data | S=O asymmetric stretch |

| Hypothetical Data | S=O symmetric stretch |

| Hypothetical Data | C=C/C=N ring stretch |

| Hypothetical Data | S-Cl stretch |

| Hypothetical Data | C-Cl stretch |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems. The isoquinoline ring is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring. The electron-withdrawing sulfonyl chloride and chloro groups are expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted isoquinoline.

| Electronic Spectroscopy Data | |

| λ_max (nm) | Molar Absorptivity (ε) |

| Hypothetical Data | Hypothetical Data |

| Hypothetical Data | Hypothetical Data |

Theoretical and Computational Studies on Chloro Substituted Isoquinolinesulfonyl Chlorides

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular geometry and electronic properties of 7-Isoquinolinesulfonyl chloride, 3-chloro-. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can determine the most stable conformation of the molecule. dergipark.org.tr

Theoretical calculations for a related molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have shown that the presence of chloro- and methyl- substituents on the quinoline (B57606) ring influences the electronic distribution and molecular geometry. dergipark.org.tr For 7-Isoquinolinesulfonyl chloride, 3-chloro-, the chlorine atom at the 3-position and the sulfonyl chloride group at the 7-position are expected to be significant electron-withdrawing groups. This would substantially impact the electron density across the isoquinoline (B145761) ring system.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the orientation of the sulfonyl chloride group relative to the isoquinoline ring is of particular interest. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. In the case of 7-Isoquinolinesulfonyl chloride, 3-chloro-, the electron-withdrawing nature of the substituents is anticipated to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Chloro-Substituted Quinoline Derivative

| Property | Value |

| Method | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -1245.678 |

| HOMO Energy (eV) | -7.123 |

| LUMO Energy (eV) | -2.456 |

| HOMO-LUMO Gap (eV) | 4.667 |

Note: The data in this table is illustrative and based on calculations for a similar chloro-substituted quinoline derivative to demonstrate the type of information obtained from DFT calculations. Specific values for 7-Isoquinolinesulfonyl chloride, 3-chloro- would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. libretexts.org The MEP map displays regions of varying electron density, typically color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For 7-Isoquinolinesulfonyl chloride, 3-chloro-, the MEP map would likely show a significant region of positive potential around the sulfur atom of the sulfonyl chloride group and the carbon atom attached to the chlorine at the 3-position. This is due to the high electronegativity of the oxygen and chlorine atoms, which draw electron density away from the sulfur and carbon atoms. Consequently, these sites are predicted to be the primary targets for nucleophilic attack. Conversely, the nitrogen atom in the isoquinoline ring is expected to be a region of negative potential, making it a likely site for electrophilic attack or protonation.

Conformational Analysis using Computational Chemistry

The conformational flexibility of 7-Isoquinolinesulfonyl chloride, 3-chloro- primarily revolves around the rotation of the sulfonyl chloride group at the 7-position. Computational chemistry methods can be employed to perform a systematic conformational analysis to identify the most stable conformers and the energy barriers between them. rsc.org

The potential energy surface can be scanned by rotating the C7-S bond. This analysis would likely reveal that the preferred conformations are those that minimize steric hindrance between the sulfonyl chloride group and the adjacent atoms on the isoquinoline ring. Furthermore, electrostatic interactions, such as dipole-dipole interactions, will also play a crucial role in determining the conformational preferences. Understanding the conformational landscape is essential as the biological activity of a molecule can be highly dependent on its three-dimensional structure.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These in silico predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

By employing DFT calculations, it is possible to predict the 1H and 13C NMR chemical shifts for 7-Isoquinolinesulfonyl chloride, 3-chloro-. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-withdrawing effects of the chlorine and sulfonyl chloride substituents. Comparing the predicted spectra with experimental data can provide strong evidence for the structural assignment of the molecule.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can provide detailed insights into the reactivity of 7-Isoquinolinesulfonyl chloride, 3-chloro- and the mechanisms of its reactions. For example, DFT calculations can be used to model the reaction pathway of this compound with a nucleophile. beilstein-journals.org

Such a study would involve locating the transition state structures and calculating the activation energies for the reaction. This would help in understanding the kinetics and thermodynamics of the reaction. For instance, the reaction of the sulfonyl chloride group with an amine to form a sulfonamide is a common and important transformation. Computational modeling could elucidate the step-by-step mechanism of this reaction, providing valuable information for optimizing reaction conditions.

Rational Design of Derivatives through Structure-Based Computational Approaches

The 7-Isoquinolinesulfonyl chloride, 3-chloro- scaffold can serve as a starting point for the rational design of novel derivatives with specific biological activities. nih.gov Structure-based computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in this process. nih.gov

If the target protein for a desired therapeutic effect is known, molecular docking can be used to predict how derivatives of 7-Isoquinolinesulfonyl chloride, 3-chloro- would bind to the active site of the protein. This allows for the in silico screening of a virtual library of compounds to identify those with the highest predicted binding affinity and selectivity. For example, isoquinoline sulfonamides have been investigated as inhibitors of various kinases. nih.gov By modifying the substituents on the isoquinoline ring and by replacing the sulfonyl chloride with different functional groups, it is possible to design new molecules with improved inhibitory activity. Computational approaches can guide these modifications to enhance interactions with the target protein, ultimately leading to the development of more potent and selective drug candidates. nih.gov

Future Research Directions and Unexplored Avenues in Chloro Substituted Isoquinolinesulfonyl Chloride Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 7-Isoquinolinesulfonyl chloride, 3-chloro- and related compounds is geared towards greener and more efficient chemical processes. Traditional methods for creating sulfonyl chlorides often rely on harsh reagents and produce significant waste. organic-chemistry.orgrsc.org Future research should prioritize the adoption of sustainable practices that minimize environmental impact while maximizing efficiency.

Key areas for development include:

Alternative Chlorinating Agents: Exploring milder and more selective chlorinating agents to replace traditional reagents. For instance, the use of N-chlorosuccinimide (NCS) in conjunction with S-alkylisothiourea salts presents a more environmentally friendly pathway, avoiding hazardous reagents like chlorine gas and allowing for the recycling of byproducts. organic-chemistry.org

Metal-Free Catalysis: Investigating metal-free oxidative chlorination reactions can reduce the reliance on potentially toxic and expensive metal catalysts. rsc.org An approach using ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant for the synthesis of sulfonyl chlorides from thiols is an example of a more sustainable, metal-free system. rsc.org

Eco-Friendly Solvents: The use of water, ethanol, glycerol, or deep eutectic solvents in the synthesis of sulfonyl chlorides and their derivatives is a promising green alternative to volatile organic compounds. researchgate.net Research into the solubility and reactivity of 3-chloro-7-isoquinolinesulfonyl chloride in such solvents is a critical next step.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or ultrasonic-irradiated synthesis could shorten reaction times and reduce energy consumption. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Future Sustainable Methods |

| Reagents | Harsh (e.g., ClSO₃H, SO₂Cl₂) rsc.org | Milder (e.g., NCS, Oxone) organic-chemistry.orgrsc.org |

| Catalysts | Often heavy metals | Metal-free or earth-abundant catalysts rsc.org |

| Solvents | Volatile Organic Compounds (VOCs) | Water, ethanol, deep eutectic solvents researchgate.net |

| Byproducts | Significant, often hazardous waste | Recyclable or benign byproducts organic-chemistry.org |

| Energy | High energy consumption | Microwave or ultrasonic assistance nih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The unique electronic properties imparted by the chloro-substituent and the sulfonyl chloride group on the isoquinoline (B145761) scaffold suggest a rich and underexplored reactivity. The 3-chloro position can influence the reactivity at the 7-position, and vice versa, opening avenues for novel chemical transformations.

Future research should focus on:

Cross-Coupling Reactions: Utilizing the chloro-substituent as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups onto the isoquinoline core. This would enable the creation of a library of novel compounds with potentially interesting biological or material properties.

Catalyst Development: Investigating the potential of 7-Isoquinolinesulfonyl chloride, 3-chloro- and its derivatives to act as ligands for transition-metal catalysts. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfonyl group could coordinate with metal centers, potentially leading to new catalysts for asymmetric synthesis or other transformations.

Bioorthogonal Chemistry: Exploring the reactivity of the sulfonyl chloride group in biological systems. Sulfonyl chlorides can react with specific nucleophiles, suggesting potential applications in chemical biology for labeling or modifying biomolecules.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. syrris.com For a compound like 7-Isoquinolinesulfonyl chloride, 3-chloro-, which may involve reactive intermediates, flow chemistry provides enhanced control over reaction parameters.

Future avenues in this area include:

Automated Library Synthesis: Developing automated flow chemistry platforms for the high-throughput synthesis of a library of derivatives based on the 3-chloro-7-isoquinolinesulfonyl chloride scaffold. syrris.com This would accelerate the discovery of new compounds with desired properties.

Process Optimization: Utilizing real-time monitoring and feedback loops in a continuous flow setup to optimize reaction conditions, leading to higher yields and purity.

Scalable Production: Designing and implementing scalable continuous flow processes for the industrial production of 7-Isoquinolinesulfonyl chloride, 3-chloro-, ensuring a consistent and cost-effective supply for further applications. ornl.gov

Investigation of its Potential in Materials Science or Supramolecular Chemistry

The rigid, planar structure of the isoquinoline core, combined with the potential for functionalization, makes 7-Isoquinolinesulfonyl chloride, 3-chloro- an intriguing building block for new materials.

Unexplored research directions include:

Polymer Chemistry: Using the compound as a monomer or a functionalizing agent in polymer synthesis. For example, the sulfonyl chloride group can react with diols or diamines to form polysulfonates or polysulfonamides, potentially leading to materials with unique thermal or optical properties.

Supramolecular Assembly: Designing and synthesizing derivatives that can self-assemble into well-defined supramolecular structures through non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding. nih.gov These assemblies could find applications in sensing, catalysis, or as functional materials.

Organic Electronics: Exploring the electronic properties of thin films or single crystals of derivatives of 7-Isoquinolinesulfonyl chloride, 3-chloro-. The extended π-system of the isoquinoline ring suggests potential for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Advanced Computational Modeling for Rational Design of Compounds with Desired Chemical Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new compounds with specific functionalities. nih.gov For 7-Isoquinolinesulfonyl chloride, 3-chloro-, computational modeling can accelerate research and development.

Future research should employ:

Density Functional Theory (DFT) Studies: Performing DFT calculations to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can provide insights into its reaction mechanisms and help in predicting its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of derivatives with their chemical or biological activities. nih.gov This can guide the rational design of new compounds with enhanced properties, for example, as enzyme inhibitors.

In Silico Design of Materials: Using computational simulations to predict the properties of materials derived from 7-Isoquinolinesulfonyl chloride, 3-chloro-. rsc.org This can involve modeling the packing of molecules in a crystal, the morphology of a polymer, or the electronic band structure of a semiconductor.

Table 2: Potential Applications and Relevant Computational Modeling Techniques

| Potential Application | Relevant Computational Technique | Predicted Properties |

| Catalysis | DFT, Molecular Dynamics | Ligand-metal binding energies, reaction barriers |

| Bioactive Compounds | QSAR, Molecular Docking | Binding affinity to biological targets |

| Organic Electronics | DFT, Time-Dependent DFT | HOMO/LUMO levels, absorption/emission spectra |

| Polymers | Molecular Dynamics, Coarse-Graining | Glass transition temperature, mechanical strength |

Q & A

Q. What interdisciplinary methods combine surface chemistry and organic synthesis to study this compound's adsorption on nanomaterials?

- Methodological Answer : Functionalize gold nanoparticles (AuNPs) or graphene oxide with thiol linkers. Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to quantify adsorption efficiency. Compare catalytic performance in heterogeneous vs. homogeneous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.